Enhanced Lipophilicity (LogP) and Reduced Topological Polar Surface Area vs. 2-Bromoethanesulfonamide
The N-methyl substituent in 2-bromo-N-methylethane-1-sulfonamide increases calculated lipophilicity relative to the unsubstituted 2-bromoethanesulfonamide comparator. This structural modification reduces the topological polar surface area (TPSA) and shifts LogP toward values more favorable for passive membrane permeability in drug discovery contexts .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP: -0.07; TPSA: 46.2 Ų |
| Comparator Or Baseline | 2-Bromoethanesulfonamide (CAS 51995-43-8): XLogP3: -0.3; TPSA: 68.5 Ų [1] |
| Quantified Difference | ΔLogP ≈ +0.23 (less polar); ΔTPSA = -22.3 Ų (reduced polar surface area) |
| Conditions | Computed values; standard prediction models (XLogP3, TPSA calculation). |
Why This Matters
Reduced TPSA and increased LogP correlate with improved membrane permeability in ADME models, potentially translating to better oral bioavailability or cell penetration for derived compounds.
- [1] Kuujia. Ethanesulfonamide, 2-bromo- (CAS 51995-43-8). XLogP3: -0.3; Topological Polar Surface Area: 68.5 Ų. View Source
